molecular formula C16H22N2O3 B11012868 (2E)-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide

(2E)-3-(4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide

Cat. No.: B11012868
M. Wt: 290.36 g/mol
InChI Key: BTCIUMLFLWILBM-QPJJXVBHSA-N
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Description

(E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes a methoxyphenyl group, a morpholinoethyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzaldehyde, morpholine, and acrylamide.

    Condensation Reaction: The first step involves the condensation of 4-methoxybenzaldehyde with morpholine to form an intermediate Schiff base.

    Addition Reaction: The Schiff base is then subjected to an addition reaction with acrylamide under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, (E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-HYDROXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE
  • (E)-3-(4-CHLOROPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE
  • (E)-3-(4-METHOXYPHENYL)-N-(2-PIPERIDINOETHYL)-2-PROPENAMIDE

Uniqueness

(E)-3-(4-METHOXYPHENYL)-N-(2-MORPHOLINOETHYL)-2-PROPENAMIDE stands out due to the presence of the methoxy group, which can influence its reactivity and interactions. The morpholinoethyl group also contributes to its unique properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide

InChI

InChI=1S/C16H22N2O3/c1-20-15-5-2-14(3-6-15)4-7-16(19)17-8-9-18-10-12-21-13-11-18/h2-7H,8-13H2,1H3,(H,17,19)/b7-4+

InChI Key

BTCIUMLFLWILBM-QPJJXVBHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NCCN2CCOCC2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NCCN2CCOCC2

Origin of Product

United States

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